(1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride

Lipophilicity Drug-likeness Physicochemical profiling

(1-Dimethylphosphorylcyclopropyl)methanamine hydrochloride (CAS 2460757-39-3) is a cyclopropylamine derivative incorporating a dimethylphosphine oxide (dimethylphosphoryl) substituent at the 1-position of the cyclopropane ring, supplied as the hydrochloride salt with molecular formula C₆H₁₅ClNOP and molecular weight 183.62 g/mol. The free base form (CAS 2460757-38-2, C₆H₁₄NOP, MW 147.16) bears the SMILES notation CP(C)(=O)C1(CN)CC1, confirming the quaternary cyclopropyl carbon directly bonded to both the aminomethyl and dimethylphosphoryl groups.

Molecular Formula C6H15ClNOP
Molecular Weight 183.62
CAS No. 2460757-39-3
Cat. No. B2718961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Dimethylphosphorylcyclopropyl)methanamine;hydrochloride
CAS2460757-39-3
Molecular FormulaC6H15ClNOP
Molecular Weight183.62
Structural Identifiers
SMILESCP(=O)(C)C1(CC1)CN.Cl
InChIInChI=1S/C6H14NOP.ClH/c1-9(2,8)6(5-7)3-4-6;/h3-5,7H2,1-2H3;1H
InChIKeyCZVJJMNPAVHAIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Dimethylphosphorylcyclopropyl)methanamine Hydrochloride (CAS 2460757-39-3): Procurement-Ready Identity and Structural Baseline


(1-Dimethylphosphorylcyclopropyl)methanamine hydrochloride (CAS 2460757-39-3) is a cyclopropylamine derivative incorporating a dimethylphosphine oxide (dimethylphosphoryl) substituent at the 1-position of the cyclopropane ring, supplied as the hydrochloride salt with molecular formula C₆H₁₅ClNOP and molecular weight 183.62 g/mol . The free base form (CAS 2460757-38-2, C₆H₁₄NOP, MW 147.16) bears the SMILES notation CP(C)(=O)C1(CN)CC1, confirming the quaternary cyclopropyl carbon directly bonded to both the aminomethyl and dimethylphosphoryl groups . This compound belongs to the broader class of (phosphorylalkyl)-functionalized cyclopropylamines, whose synthetic accessibility was first established via titanium-mediated cyclopropanation of 3-phosphorylpropionic acid dialkylamides with Grignard reagents, yielding cyclopropylamines in 39–86% yields . Dimethylphosphine oxide-containing building blocks have gained significant traction in medicinal chemistry due to their favorable physicochemical profiles, including reduced lipophilicity and enhanced aqueous solubility compared to non-phosphorylated analogs [1].

Why Cyclopropylmethanamine or Heterocyclic Dimethylphosphine Oxide Analogs Cannot Replace (1-Dimethylphosphorylcyclopropyl)methanamine Hydrochloride in Structure-Focused Research


Generic substitution of (1-dimethylphosphorylcyclopropyl)methanamine hydrochloride with simpler cyclopropylmethanamine (CAS 2516-47-4) or with heterocyclic dimethylphosphine oxide building blocks (e.g., 3-dimethylphosphorylpyrrolidine, CAS 2287286-79-5) is precluded by fundamentally different physicochemical and structural properties that directly affect molecular recognition, solubility, and downstream synthetic utility. The target compound uniquely combines three features in a single low-molecular-weight entity: (i) the conformational rigidity of a cyclopropane ring with a quaternary carbon at the point of attachment, yielding zero rotatable bonds ; (ii) a dimethylphosphine oxide group that provides strong hydrogen-bond acceptor capacity (P=O moiety) while substantially reducing CLogP by over 1 log unit relative to the non-phosphorylated parent [1]; and (iii) a primary amine handle (as the stable HCl salt) positioned for direct conjugation in library synthesis . Cyclopropylmethanamine lacks the phosphine oxide polarity and exhibits markedly higher lipophilicity (LogP ≈ 0.15–0.23), while heterocyclic dimethylphosphine oxides (pyrrolidine, azetidine, piperidine derivatives) embed the amine within the ring, altering pKa and nucleophilicity relative to the exocyclic aminomethyl presentation of the target compound [2]. These differences render the compounds non-interchangeable in any application where binding geometry, hydrogen-bonding topology, or physicochemical profile matters.

Quantitative Differentiation Evidence for (1-Dimethylphosphorylcyclopropyl)methanamine Hydrochloride Versus Closest Analogs


CLogP Reduction of >1 Log Unit Versus Non-Phosphorylated Cyclopropylmethanamine

The target compound exhibits a calculated partition coefficient (CLogP) of −0.953, as reported in the vendor technical datasheet [1]. In contrast, the non-phosphorylated parent compound cyclopropylmethanamine (CAS 2516-47-4) has a predicted LogP of 0.155 (Chembase) to 0.23 (ACD/LogP, ChemSpider) [2]. This represents a CLogP reduction of approximately 1.1–1.2 log units attributable to the dimethylphosphine oxide substituent. Such a shift from positive to negative LogP places the target compound in a substantially more hydrophilic regime, consistent with the broader observation that phosphine oxide incorporation reduces lipophilicity in drug-like scaffolds [3].

Lipophilicity Drug-likeness Physicochemical profiling

Zero Rotatable Bonds: Conformational Rigidity Advantage Over Flexible-Chain Analogs

The target compound possesses zero rotatable bonds as a consequence of its quaternary cyclopropyl carbon at the point of dimethylphosphoryl and aminomethyl attachment, confirmed by the SMILES structure CP(C)(=O)C1(CN)CC1 . The non-phosphorylated comparator cyclopropylmethanamine has one rotatable bond (the cyclopropyl–CH₂–NH₂ bond) . The acyclic analog dimethylphosphorylmethanamine (CAS 97578-19-3) possesses two rotatable bonds and lacks cyclopropyl conformational restriction entirely. Zero rotatable bonds have been correlated with improved ligand binding efficiency due to reduced entropic penalty upon target engagement, a principle widely exploited in fragment-based and structure-based drug design [1].

Conformational restriction Entropic penalty Structure-based design

Synthetic Access via Titanium-Mediated Cyclopropanation: Established Methodology with 39–86% Yield Range

The target compound belongs to a class of (phosphorylalkyl)-functionalized cyclopropylamines whose synthesis was established by Winsel et al. (1999) through titanium tetraisopropoxide- or methyltitanium triisopropoxide-mediated cyclopropanation of 3-phosphorylpropionic acid dialkylamides with Grignard reagents . This methodology delivers 1-substituted and 1,2-disubstituted phosphorylated cyclopropylamines in moderate to very good yields (39–86%), demonstrating wide functional group compatibility . A more recent complementary approach by Aleksandrova et al. (2023) uses cyclocondensation of dimethylphosphinoyl acetonitrile with 1,2-dibromoalkanes to access dimethylphosphinoyl cyclopropane nitriles, amines, and carboxylic acids [1]. In contrast, heterocyclic dimethylphosphine oxide building blocks (azetidine, pyrrolidine, piperidine) require different synthetic strategies—typically the Kabachnik-Fields-type phospha-Mannich condensation—yielding products with the amine embedded within the heterocycle rather than exocyclic [2].

Synthetic methodology Building block accessibility Scale-up potential

Hydrochloride Salt Form: Defined Purity Specification and Ambient Storage Stability

The target compound is supplied as the hydrochloride salt with a vendor-specified purity of 95.0% and recommended ambient (room temperature) storage conditions, as per the technical datasheet [1]. This contrasts with the free base form (CAS 2460757-38-2, C₆H₁₄NOP, MW 147.16), which is a lower molecular weight species requiring different handling . The non-phosphorylated comparator cyclopropylmethanamine (CAS 2516-47-4) is a liquid at room temperature (boiling point 86°C) with a predicted pKa of ~10.4 , whereas the hydrochloride salt of the target compound provides a well-defined crystalline solid amenable to precise weighing and long-term storage without special atmospheric controls [1]. The MDL number MFCD32702859 enables unambiguous database registration and procurement tracking [1].

Salt form selection Storage stability Procurement specification

Dimethylphosphine Oxide Fragment: Validated Medicinal Chemistry Motif with Favorable Physicochemical Profile Versus Non-Phosphorylated Bioisosteres

The dimethylphosphine oxide (DMPO) group in the target compound has been extensively characterized as a medicinal chemistry motif. Finkbeiner et al. (2020) reviewed the physicochemical parameters of phosphine oxide-containing compounds and demonstrated that the P=O moiety provides strong hydrogen-bond acceptor capacity (comparable to or exceeding that of carbonyl and sulfonyl groups) while contributing to reduced logP and improved aqueous solubility relative to non-phosphorylated analogs [1]. The DMPO fragment has been successfully deployed in FDA-approved drugs such as brigatinib (an ALK inhibitor), validating its translational relevance [2]. The target compound uniquely positions this fragment on a cyclopropane scaffold with an exocyclic primary amine, a geometric arrangement not available in heterocyclic DMPO building blocks (azetidine, pyrrolidine, piperidine series) where the amine nitrogen is part of the ring system and exhibits altered basicity and nucleophilicity [3].

Bioisostere Phosphine oxide Medicinal chemistry Lead optimization

Recommended Research and Industrial Application Scenarios for (1-Dimethylphosphorylcyclopropyl)methanamine Hydrochloride (CAS 2460757-39-3)


Fragment-Based and Structure-Based Drug Design Requiring Low-Lipophilicity, Conformationally Restricted Primary Amine Building Blocks

The combination of CLogP = −0.953, zero rotatable bonds, and an exocyclic primary amine makes this compound a strong candidate for fragment-based screening libraries where low lipophilicity (CLogP < 0) and high conformational rigidity are selection criteria proven to enhance ligand efficiency [1]. Unlike cyclopropylmethanamine (LogP ≈ 0.15–0.23), the dimethylphosphine oxide group depresses LogP by over 1 unit while contributing a strong hydrogen-bond acceptor (P=O) capable of engaging protein backbone amides or structured water networks [2]. The quaternary cyclopropyl carbon ensures the amine vector and phosphine oxide orientation are locked in a defined geometry, reducing entropic penalty on binding.

Synthesis of Cyclopropylamine-Derived LSD1/KDM1A Inhibitor Candidates Bearing a Phosphine Oxide Polar Pharmacophore

1-Substituted cyclopropylamine derivatives form the core scaffold of irreversible histone demethylase KDM1A (LSD1) inhibitors, where substituent bulk and polarity on the cyclopropane ring modulate selectivity against monoamine oxidases MAO-A and MAO-B [1]. The target compound provides a dimethylphosphine oxide substituent directly at the 1-position—a substitution pattern that introduces significant steric bulk and polarity not achievable with simple alkyl or aryl cyclopropylamine analogs. The established titanium-mediated synthetic route for this compound class (39–86% yields) provides a credible path to scale-up for medicinal chemistry campaigns [2].

Agrochemical Lead Generation Leveraging Cyclopropane-Containing Amide Derivatives with Enhanced Metabolic Stability

Cyclopropyl methyl amide derivatives have demonstrated insecticidal activity in agrochemical programs, where the cyclopropane ring confers metabolic stability against oxidative degradation [1]. The target compound offers a dimethylphosphoryl-substituted cyclopropylamine that can be directly coupled to carboxylic acid partners to generate amide libraries. The negative CLogP (−0.953) of this building block may impart favorable environmental fate properties (reduced soil adsorption, lower bioaccumulation potential) compared to more lipophilic cyclopropylamine precursors, a key consideration in modern agrochemical design [2].

Coordination Chemistry and Organophosphorus Ligand Development Using a Bifunctional P,O,N-Donor Scaffold

The target compound presents three potential donor atoms—the phosphine oxide oxygen (P=O), the primary amine nitrogen, and potentially the phosphorus center—within a compact, rigid cyclopropane framework. Dimethylphosphine oxide-containing ligands have been explored for lanthanide and transition metal coordination, where the P=O moiety provides a neutral oxygen donor [1]. The hydrochloride salt form ensures facile handling and precise stoichiometry in complexation reactions, while the zero-rotatable-bond architecture defines a fixed bite angle between the amine and phosphine oxide donor groups, an advantage over flexible-chain analogs such as bis(dimethylphosphinoylmethyl)amine [2].

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